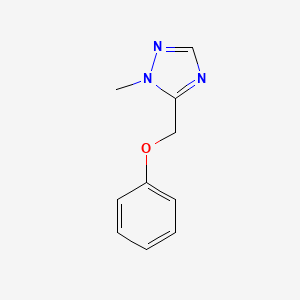

![molecular formula C11H13N3O B6499295 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole CAS No. 1498694-47-5](/img/structure/B6499295.png)

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[(2-Methylphenoxy)methyl]-1,3-oxazolidin-2-one” is a related compound with a linear formula of C11H13NO3 . Another related compound is “2-Methoxy-5-methylphenol” with a molecular formula of C8H10O2 .

Synthesis Analysis

In a study, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis

The molecular structure of related compounds can be viewed using Java or Javascript . For example, “2-Methoxy-5-methylphenol” has a molecular weight of 138.1638 .Chemical Reactions Analysis

Phenoxy herbicides, which are related compounds, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants they induce rapid, uncontrolled growth .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in databases like the NIST Chemistry WebBook .Mécanisme D'action

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of AChE has been shown to have a variety of effects on the nervous system, including increased alertness and memory. Additionally, inhibition of AChE has been shown to have beneficial effects on the cardiovascular system.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of AChE has been shown to have a variety of effects on the nervous system, including increased alertness and memory. Additionally, inhibition of AChE has been shown to have beneficial effects on the cardiovascular system. This compound has also been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is a versatile compound and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, the reaction conditions for the synthesis of this compound must be carefully controlled, as the reaction can be sensitive to temperature and pH. Additionally, this compound is a toxic compound and must be handled with care.

Orientations Futures

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole has a wide range of potential applications in the pharmaceutical, agrochemical, and specialty chemical industries. Future research should focus on the development of new synthetic methods for the synthesis of this compound and its derivatives, as well as the development of new uses for this compound. Additionally, further research should be conducted on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research should be conducted on the environmental impact of this compound and its derivatives.

Méthodes De Synthèse

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole can be synthesized from the reaction of a nitrile with a carbamate. The reaction is typically carried out in an organic solvent such as toluene, at a temperature of 80-90 °C. The reaction can be catalyzed by a variety of reagents such as pyridine, triethylamine, or a mixture of both. The reaction is typically complete within 1-2 hours.

Applications De Recherche Scientifique

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is a versatile compound and is used in a variety of scientific research applications. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a catalyst in the synthesis of organic compounds. Additionally, this compound has been used in the study of the mechanisms of action of drugs, as well as in the study of biochemical and physiological effects.

Propriétés

IUPAC Name |

1-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9-5-3-4-6-10(9)15-7-11-12-8-13-14(11)2/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDUTNAUYVPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499213.png)

![5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499220.png)

![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6499228.png)

![2,5-dimethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499235.png)

![N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6499241.png)

![6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499264.png)

![4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499272.png)

![8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499283.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B6499285.png)

![4-methoxy-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6499286.png)

![5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499297.png)

![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499308.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6499311.png)